(3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
The compound (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic molecule characterized by its unique structural features, including an epoxyisoindole core and a dimethoxyphenyl ethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Epoxyisoindole Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the epoxyisoindole ring system.
Introduction of the Dimethoxyphenyl Ethyl Side Chain: This can be achieved through a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl ethyl group is introduced to the core structure.
Oxidation and Functional Group Manipulation: Various oxidation reactions, such as using oxidizing agents like potassium permanganate or chromium trioxide, are employed to introduce the carboxylic acid functionality.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The ketone group in the epoxyisoindole core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Esters and Amides: Formed from the carboxylic acid group.
Alcohols: Formed from the reduction of the ketone group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Biologically, (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The epoxyisoindole core may facilitate binding to these targets, while the dimethoxyphenyl ethyl side chain could enhance specificity and potency.
Comparison with Similar Compounds
Similar Compounds
(3aS,6R)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid: can be compared to other epoxyisoindole derivatives and compounds with similar side chains.
Epoxyisoindole Derivatives: These compounds share the core structure but may differ in their side chains or functional groups, affecting their reactivity and biological activity.
Dimethoxyphenyl Ethyl Compounds: Compounds with similar side chains but different core structures can provide insights into the role of the side chain in biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of an epoxyisoindole core with a dimethoxyphenyl ethyl side chain. This specific arrangement of functional groups and structural features may confer unique properties, such as enhanced binding affinity to biological targets or improved stability under physiological conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,7R)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-24-12-4-3-11(9-14(12)25-2)6-8-20-10-19-7-5-13(26-19)15(18(22)23)16(19)17(20)21/h3-5,7,9,13,15-16H,6,8,10H2,1-2H3,(H,22,23)/t13-,15?,16?,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDHBXQOSUJIFW-BECUHMJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C[C@@]34C=C[C@@H](O3)C(C4C2=O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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